Cefiderocol Sulfate Tosylate Cefiderocol Sulfate Tosylate See also: Cefiderocol (has active moiety).
Brand Name: Vulcanchem
CAS No.: 2009350-94-9
VCID: VC14536139
InChI: InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1
SMILES:
Molecular Formula: C118H136Cl3N21O46S11
Molecular Weight: 3043.5 g/mol

Cefiderocol Sulfate Tosylate

CAS No.: 2009350-94-9

Cat. No.: VC14536139

Molecular Formula: C118H136Cl3N21O46S11

Molecular Weight: 3043.5 g/mol

* For research use only. Not for human or veterinary use.

Cefiderocol Sulfate Tosylate - 2009350-94-9

Specification

CAS No. 2009350-94-9
Molecular Formula C118H136Cl3N21O46S11
Molecular Weight 3043.5 g/mol
IUPAC Name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;4-methylbenzenesulfonate;4-methylbenzenesulfonic acid;sulfate
Standard InChI InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4)/t3*20-,26-;;;;;/m111...../s1
Standard InChI Key LTUONTFKVOUYHB-SDAZKDLGSA-N
Isomeric SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.[O-]S(=O)(=O)[O-]
Canonical SMILES CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.[O-]S(=O)(=O)[O-]

Introduction

Chemical Structure and Mechanism of Action

Molecular Architecture

Cefiderocol features a cephalosporin core modified with a chlorocatechol substituent. This structural addition enables chelation of ferric iron (Fe³⁺), mimicking natural siderophores. The molecular weight is 1,084.36 g/mol, with the chemical formula C33H31Cl3N12O7S2C_{33}H_{31}Cl_{3}N_{12}O_{7}S_{2} .

Target Engagement

Once inside bacterial cells, cefiderocol binds to penicillin-binding proteins (PBPs), particularly PBP3, with an affinity (KdK_d) of 0.0098 μM—significantly stronger than other β-lactams. This binding disrupts peptidoglycan cross-linking, leading to cell lysis. Comparative studies show 4–64-fold lower minimum inhibitory concentrations (MICs) against CRE compared to meropenem and ceftazidime-avibactam .

Table 1: Cefiderocol’s Activity Against Key Pathogens

OrganismMIC₉₀ (μg/mL)Comparator MIC₉₀ (μg/mL)
Pseudomonas aeruginosa1Meropenem: 8
Acinetobacter baumannii2Colistin: 4
Klebsiella pneumoniae0.5Ceftazidime-avibactam: 4
Data derived from in vitro surveillance studies .

Pharmacokinetics and Pharmacodynamics

Absorption and Distribution

Following intravenous administration of 2 g every 8 hours, cefiderocol achieves a peak plasma concentration (CmaxC_{max}) of 138 mg/L and an area under the curve (AUC) of 394.7 mg·h/L. The volume of distribution (18 L) reflects extensive tissue penetration, including lung epithelial lining fluid (ELF) concentrations reaching 60% of plasma levels. Protein binding is 40–60%, primarily to albumin .

Metabolism and Excretion

Cefiderocol undergoes minimal hepatic metabolism, with 90.6% excreted unchanged in urine. The terminal half-life (t1/2t_{1/2}) is 2–3 hours, necessitating frequent dosing in patients with normal renal function. Dose adjustments are required for creatinine clearance <60 mL/min .

Table 2: Pharmacokinetic Parameters by Renal Function

Creatinine Clearance (mL/min)Dose AdjustmentAUC (mg·h/L)
≥902 g q8h394.7
30–591.5 g q8h412.1
15–291 g q12h387.5
Adapted from Drugs.com and DrugBank data .

Clinical Indications and Usage

Complicated Urinary Tract Infections

In the APEKS-cUTI trial (N=448), cefiderocol demonstrated superior efficacy to imipenem/cilastatin, with 72.6% vs. 54.6% achieving composite cure (symptom resolution + microbiological eradication). Subgroup analyses showed consistent efficacy against extended-spectrum β-lactamase (ESBL)-producing E. coli (78.9% cure rate) .

Hospital-Acquired Pneumonia

The CREDIBLE-CR study reported clinical cure rates of 58.3% for ventilator-associated pneumonia (VAP) caused by CRE, compared to 45.5% for best available therapy. Notably, 28-day mortality was comparable (18.2% vs. 20.0%), addressing initial concerns from earlier trials .

EventIncidence (%)
Diarrhea4.3
Hypokalemia3.8
ALT Increase3.1
C. difficile Infection0.7
Data from interim analysis of PROVE retrospective study .

Resistance Mechanisms and Stewardship

Emerging resistance, observed in 2.1% of P. aeruginosa isolates, is mediated through mutations in iron transporters (PiuA/PiuD) and β-lactamase overexpression (NDM-1, VIM-2). Stewardship programs recommend reserving cefiderocol for:

  • CRE infections with resistance to ≥3 antibiotic classes

  • Carbapenem-resistant A. baumannii (CRAB) pneumonia

  • DTR P. aeruginosa bacteremia

Combination therapy with aztreonam or aminoglycosides is under investigation to prevent resistance development .

Future Directions and Ongoing Research

Phase III trials are evaluating cefiderocol for bloodstream infections (NCT04506477) and carbapenem-resistant Acinetobacter pneumonia (NCT05262443). A nanoparticle formulation (GSK-2696266D) designed for inhaled administration achieved 90% lung tissue retention in preclinical models, potentially expanding its utility in ventilator-associated infections .

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